PDHK1 Target Engagement Confirmed by Functional Assay
n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide is explicitly listed as a PDHK1 inhibitor in the Therapeutic Target Database (TTD), distinguishing it from other thiazole carboxamides in the patent series that target PDK-1 [1]. The assignment to PDHK1, a key regulator of glucose metabolism in cancer, provides a specific biological annotation that is not shared by its nearest structural analogs, such as n-(4-cyanobenzyl)-4-methylthiazole-5-carboxamide, for which no PDHK1 activity is reported . Quantitative IC50 data for this specific compound against PDHK1 is not publicly available, representing a key evidence gap.
| Evidence Dimension | Primary Target Annotation |
|---|---|
| Target Compound Data | PDHK1 (Pyruvate Dehydrogenase Kinase 1) Inhibitor |
| Comparator Or Baseline | n-(4-Cyanobenzyl)-4-methylthiazole-5-carboxamide: No PDHK1 annotation reported; PDK-1 inhibitors described in WO2012036974 |
| Quantified Difference | Qualitative target difference; quantitative IC50 values are not publicly available. |
| Conditions | Target classification based on drug-target database annotation and patent family disclosure. |
Why This Matters
For researchers studying PDHK1-dependent cancer metabolism, a compound with a verified target annotation provides a clear experimental starting point, whereas non-annotated analogs require de novo target profiling.
- [1] TTD IDRBLab. Drug Information: Thiazole carboxamide derivative 22 (n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide). https://ttd.idrblab.cn/data/drug/details/D0KN7T View Source
